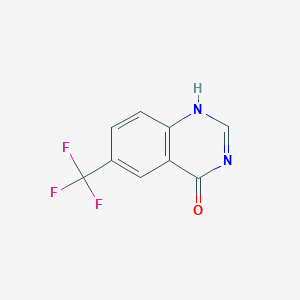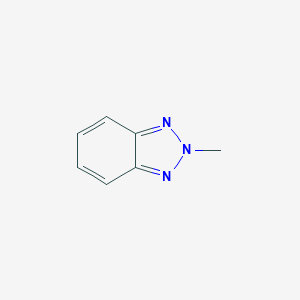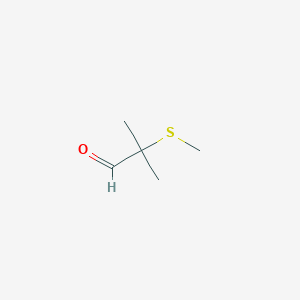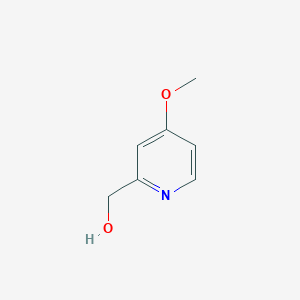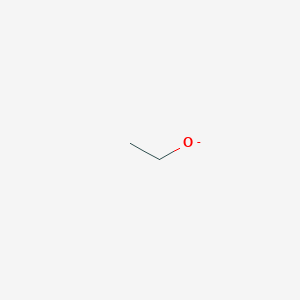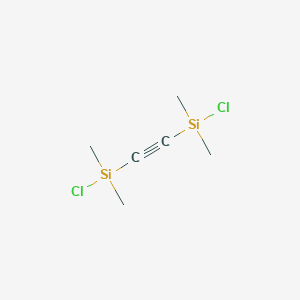
Bis(chlorodimethylsilyl)acetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(chlorodimethylsilyl)acetylene, also known as BCMSA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a highly reactive and versatile reagent that can be used in a variety of synthetic reactions, making it a valuable tool for chemical synthesis. In
Mécanisme D'action
The mechanism of action of Bis(chlorodimethylsilyl)acetylene is complex and varies depending on the specific reaction being carried out. However, in general, Bis(chlorodimethylsilyl)acetylene acts as a nucleophile in reactions, attacking electrophilic centers in other molecules to form new bonds. It can also act as a base, abstracting protons from other molecules to facilitate reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Bis(chlorodimethylsilyl)acetylene, as it is primarily used in laboratory settings. However, it is known to be highly reactive and can cause skin and eye irritation if not handled properly. It is also toxic if ingested or inhaled, making proper safety precautions essential when working with Bis(chlorodimethylsilyl)acetylene.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Bis(chlorodimethylsilyl)acetylene is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and require careful handling to prevent accidents.
Orientations Futures
There are numerous potential future directions for research on Bis(chlorodimethylsilyl)acetylene. One area of interest is the development of new synthetic reactions that utilize Bis(chlorodimethylsilyl)acetylene as a reagent. Additionally, further research on the biochemical and physiological effects of Bis(chlorodimethylsilyl)acetylene could help to improve safety protocols for its use in laboratory settings. Finally, there is potential for the development of new applications for Bis(chlorodimethylsilyl)acetylene in fields such as materials science and drug discovery.
Méthodes De Synthèse
The synthesis of Bis(chlorodimethylsilyl)acetylene involves the reaction between acetylene and chlorodimethylsilane in the presence of a catalyst. This reaction leads to the formation of a highly reactive intermediate, which then reacts with another molecule of chlorodimethylsilane to produce Bis(chlorodimethylsilyl)acetylene. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions.
Applications De Recherche Scientifique
Bis(chlorodimethylsilyl)acetylene has found numerous applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in reactions such as the Sonogashira coupling, which is used to form carbon-carbon bonds. Bis(chlorodimethylsilyl)acetylene can also be used in the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals.
Propriétés
Numéro CAS |
18156-91-7 |
|---|---|
Nom du produit |
Bis(chlorodimethylsilyl)acetylene |
Formule moléculaire |
C6H12Cl2Si2 |
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
chloro-[2-[chloro(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C6H12Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h1-4H3 |
Clé InChI |
ONPUQFXWWSFDGE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C#C[Si](C)(C)Cl)Cl |
SMILES canonique |
C[Si](C)(C#C[Si](C)(C)Cl)Cl |
Autres numéros CAS |
18156-91-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



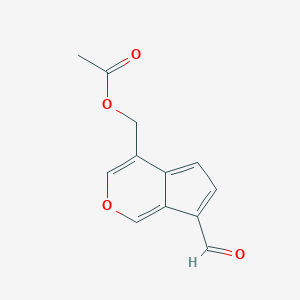
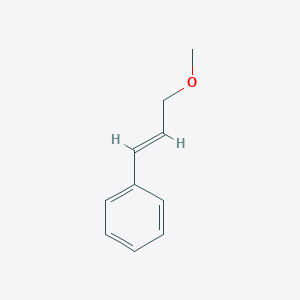
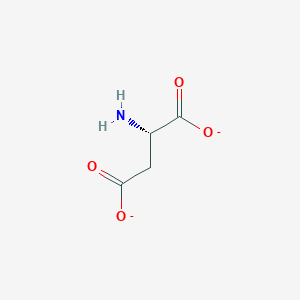
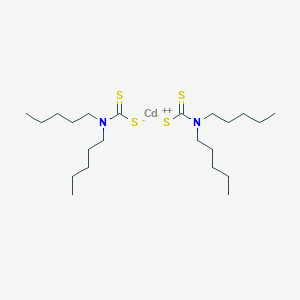
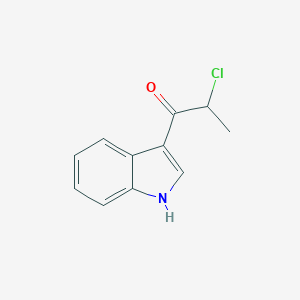
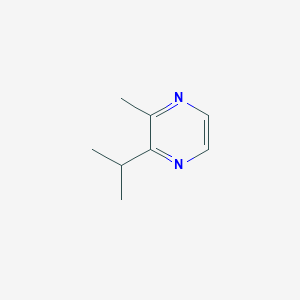
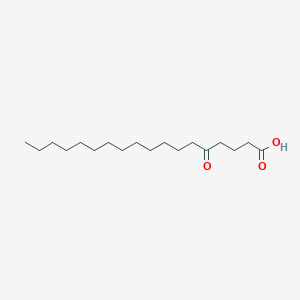
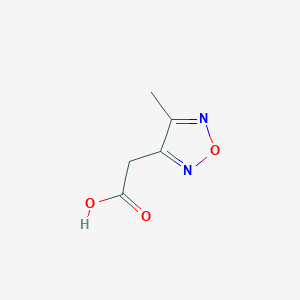
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)
